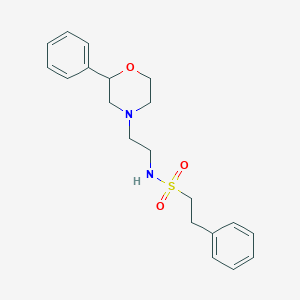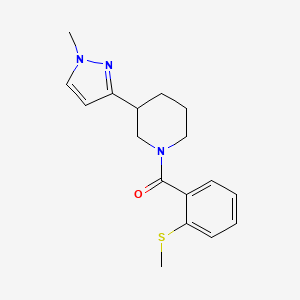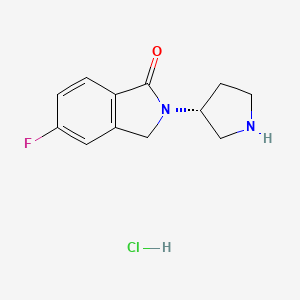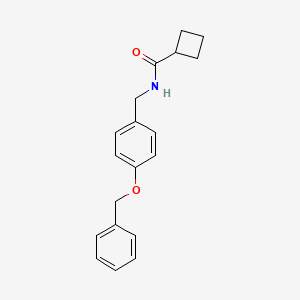
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid .Molecular Structure Analysis
The molecular formula of “N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is C19H21NO2. Its molecular weight is 295.382.Physical And Chemical Properties Analysis
“N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is a white solid . It has a molecular weight of 295.382.Aplicaciones Científicas De Investigación
Antimycobacterial Agent
This compound has been synthesized and evaluated for its potential to inhibit the Mycobacterium tuberculosis H37Rv strain . Some derivatives have shown minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating its promise as a treatment for tuberculosis .
Drug Discovery and Development
The chemical stability, permeability, and metabolic stability of this compound have been assessed, suggesting that it can be optimized as a drug candidate. This is particularly relevant in the context of developing new therapeutics for diseases where current treatments are inadequate .
Cytotoxicity Studies
Studies have been conducted on related compounds for their cytotoxic effects. These studies are crucial for understanding the potential use of these compounds in cancer therapy, as they can reveal how these compounds affect cancer cell viability .
Synthesis of Metal Complexes
The compound has been used to synthesize cationic complexes with metals such as ruthenium. These complexes have been isolated and characterized, which is a step towards understanding their potential applications in medicinal chemistry .
Biological Activity Enhancement
By coordinating with metal ions, the biological properties of the ligands can be modified and frequently enhanced. This opens up possibilities for the compound to be used in various biological applications, including as antibacterial and antiviral agents .
Chemical Synthesis
The compound is involved in the synthesis of various chemical products. Its role in chemical synthesis underscores its importance in the production of materials and substances for research and industrial applications .
Mecanismo De Acción
While the mechanism of action for “N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is not fully understood, it’s proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFUXLSYNOYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

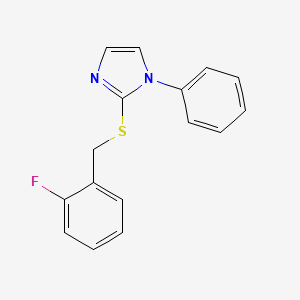
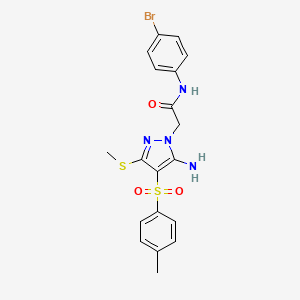
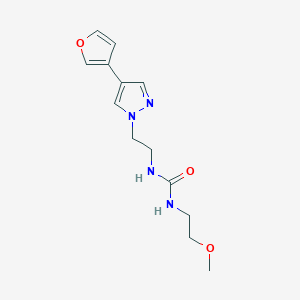
![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)
![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)


![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)
